molecular formula C20H13NO2 B1195684 Mitoquidone CAS No. 91753-07-0

Mitoquidone

Cat. No.: B1195684
CAS No.: 91753-07-0
M. Wt: 299.3 g/mol
InChI Key: BFRVNBMAWXNICS-UHFFFAOYSA-N
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Description

Mitoquinone mesylate, commonly known as MitoQ, is a synthetic analogue of coenzyme Q10. It was first developed in New Zealand in the late 1990s. Mitoquinone mesylate is known for its antioxidant properties and improved bioavailability compared to coenzyme Q10. It has shown potential in various medical applications, particularly in targeting mitochondria to reduce oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mitoquinone mesylate is synthesized through a multi-step process. The key steps involve the synthesis of the quinone moiety and the attachment of the triphenylphosphonium cation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Mitoquinone mesylate involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification methods, and ensuring the consistency and quality of the final product. The use of advanced techniques such as chromatography and crystallization is common in the industrial production of Mitoquinone mesylate.

Chemical Reactions Analysis

Types of Reactions

Mitoquinone mesylate undergoes various chemical reactions, including:

    Oxidation: The quinone moiety can undergo redox reactions, which are essential for its antioxidant properties.

    Reduction: The compound can be reduced to its hydroquinone form, which is also active in scavenging free radicals.

    Substitution: The triphenylphosphonium cation can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the triphenylphosphonium cation under mild conditions.

Major Products Formed

The major products formed from these reactions include the reduced hydroquinone form of Mitoquinone mesylate and various substituted derivatives, depending on the reagents used.

Scientific Research Applications

Mitoquinone mesylate has a wide range of scientific research applications:

Mechanism of Action

Mitoquinone mesylate exerts its effects by targeting mitochondria. The triphenylphosphonium cation facilitates the accumulation of the compound within mitochondria due to the large mitochondrial membrane potential. Once inside, the quinone moiety acts as an antioxidant, neutralizing free radicals and reducing oxidative stress. This helps protect mitochondrial function and prevent cell damage .

Comparison with Similar Compounds

Similar Compounds

    Coenzyme Q10: A naturally occurring antioxidant with similar redox properties but lower bioavailability and mitochondrial penetration.

    Idebenone: A synthetic analogue of coenzyme Q10 with improved solubility and antioxidant properties.

    Nicotinamide mononucleotide: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.

    Pyrroloquinoline quinone: A redox cofactor with antioxidant properties.

Uniqueness of Mitoquinone Mesylate

Mitoquinone mesylate is unique due to its targeted delivery to mitochondria and enhanced bioavailability compared to coenzyme Q10. This targeted approach allows for more effective reduction of oxidative stress within mitochondria, making it a promising compound for various medical applications .

Properties

CAS No.

91753-07-0

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15,17,19-octaene-14,21-dione

InChI

InChI=1S/C20H13NO2/c22-19-14-7-3-4-8-15(14)20(23)18-16(19)11-21-10-13-6-2-1-5-12(13)9-17(18)21/h1-8,11H,9-10H2

InChI Key

BFRVNBMAWXNICS-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=CC=CC=C5C4=O

91753-07-0

Synonyms

5,14-dihydrobenz(5,6)isoindolo(2,1-b)isoquinoline-8,13-dione
Gr 30921
GR30921
mitoquidone
NSC 382057D

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-formyl-3-carboxy-1,2,3,4-tetrahydroisoquinoline (20 g) and 1,4-naphthoquinone (30.8 g) in acetic anhydride (500 ml) was heated at 100° C. with stirring for 30 minutes. The reaction mixture was cooled, the solid collected by filtration, washed with acetic anhydride (50 g) with ether (2×100ml) and dried to give the title compound in Form B (26 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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